molecular formula C9H7BrF2N2O B2360845 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole CAS No. 2248269-49-8

4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole

Cat. No.: B2360845
CAS No.: 2248269-49-8
M. Wt: 277.069
InChI Key: KOZRHOCJYJHRRP-UHFFFAOYSA-N
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Description

4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a furan ring bearing a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Attachment of the furan ring: The furan ring with a difluoromethyl group can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts and appropriate ligands.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cross-coupling reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Cross-coupling: Palladium catalysts, ligands such as triphenylphosphine, and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Coupling products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methylpyrazole
  • 4-Bromo-3-methylpyrazole
  • 4-Iodopyrazole

Uniqueness

4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is unique due to the presence of both a bromine atom and a difluoromethyl-substituted furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2O/c10-6-3-13-14(4-6)5-7-1-2-8(15-7)9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZRHOCJYJHRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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